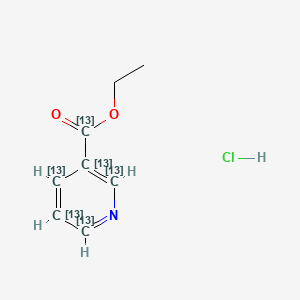

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

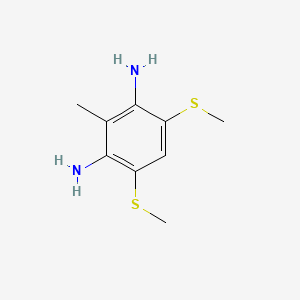

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt is a chemical compound with potential applications in various scientific fields. While the specific compound in its exact nomenclature does not have direct matches in current scientific literature, research on closely related nicotinate compounds provides insight into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of ethyl nicotinate derivatives involves various chemical reactions, starting from base nicotinic acid or nicotinonitrile precursors. For instance, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined by XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another method involved converting 3-cyanopyridones to alkyl-substituted ethyl nicotinates using phosphorus tribromide and zinc dust in a multi-step process (Paine, 1987).

Molecular Structure Analysis

The molecular structure of ethyl nicotinate derivatives reveals polarized electronic structures, as observed in compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its sulfanyl counterpart, which show almost identical bond lengths and molecular conformations (Cobo et al., 2008).

Chemical Reactions and Properties

Ethyl nicotinate compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrates different crystal structures and weak hydrogen bonds linking molecules, indicating the significance of molecular interactions in determining chemical behavior (Cobo et al., 2008).

Physical Properties Analysis

The physical properties of ethyl nicotinate derivatives can vary significantly based on their molecular structure and substituents. For instance, the stability and crystalline nature of these compounds can be influenced by their synthesis method and the interactions between molecules in the crystal lattice (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties of ethyl nicotinate derivatives are determined by their functional groups and molecular interactions. These compounds exhibit properties such as reactivity with other chemical species, participation in the formation of coordination complexes, and the ability to act as ligands in metal complexes (Fedorov et al., 1998).

Applications De Recherche Scientifique

Synthesis and Chemical Analysis : A novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, and its structure determined using XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another study focused on a convenient synthesis of ethyl nicotinates, which are important for further chemical reactions and analyses (Paine, 1987).

Catalysis and Chemical Reactions : The hydrogenation of ethyl nicotinate to ethyl nipecotinate using modified noble metal catalysts was investigated, highlighting its use in specific chemical reactions (Blaser et al., 1999).

Photoreactivity Studies : The photoreactivity of nicotinic acid and its derivatives, including ethyl nicotinate, varies depending on the solvent and acidity, showing diverse photochemical behaviors (Takeuchi et al., 1974).

Chromatographic Analysis : The separation effect of nicotinic acid derivatives, including ethyl nicotinate, was evaluated using densitometry, providing insights into their chromatographic properties (Pyka & Klimczok, 2007).

Binding and Hydrolysis Studies : Research on nicotinate esters, including ethyl nicotinate, revealed their binding to and hydrolysis by human serum albumin, contributing to our understanding of their biochemical interactions (Steiner et al., 1992).

Biochemical Applications : In a study on ethyl nicotinate, it was shown to be a potent attractant for certain insects, suggesting potential applications in ecological and agricultural research (Penman et al., 1982).

Propriétés

IUPAC Name |

ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWSUZCAGACMEU-SYWPSRQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747767 |

Source

|

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt | |

CAS RN |

1346604-87-2 |

Source

|

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

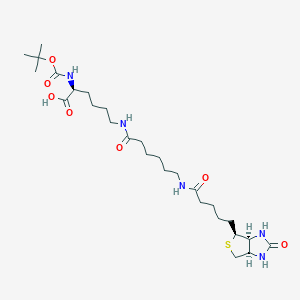

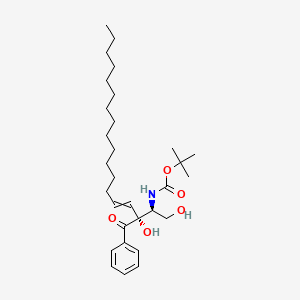

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

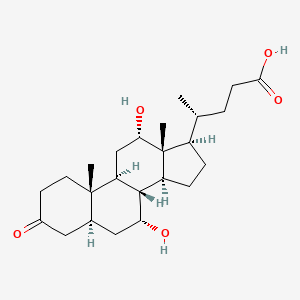

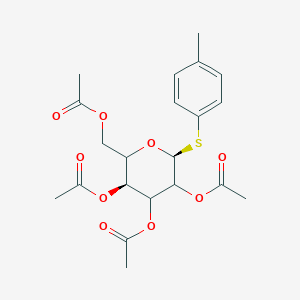

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

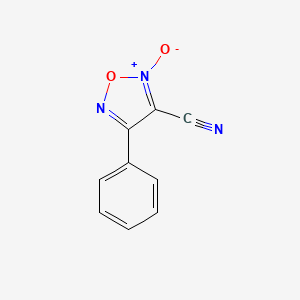

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)